Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride
Description
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride (CAS: 1823395-51-2) is a piperidine derivative with the molecular formula C₁₄H₁₉ClF₂N₂O₂ and a molecular weight of 320.76 g/mol . The compound features a 4,4-difluoropiperidine core, a benzyl carbamate group, and a methylene linker. The difluorination at the 4-position of the piperidine ring enhances electronegativity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
benzyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2.ClH/c15-14(16)6-7-17-8-12(14)9-18-13(19)20-10-11-4-2-1-3-5-11;/h1-5,12,17H,6-10H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKGUFHYBTDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Construction
The piperidine ring is commonly synthesized via cyclization reactions or reduction of pyridine derivatives . A widely used approach involves:
- Starting material : Ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) or analogous bicyclic lactams.
- Cyclization : Intramolecular aldol condensation or Dieckmann cyclization under basic conditions (e.g., NaH, KOtBu).
Example protocol :
Fluorination Strategies
Introducing fluorine atoms at the 4-position of the piperidine ring is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® :
- Reaction conditions : DAST (1.2–2.0 equiv) in anhydrous CH₂Cl₂ at −78°C to 0°C for 4–12 hours.
- Mechanism : DAST replaces hydroxyl or carbonyl oxygen with fluorine via an SN2 mechanism. For ketone precursors (e.g., piperidin-4-one), DAST directly fluorinates the carbonyl group to yield 4,4-difluoropiperidine.
Optimization note : Excess DAST and controlled temperatures minimize side reactions (e.g., ring-opening). Patent CN111662215 reports a 99% yield for analogous fluorinations using nickel oxide-bismuth oxide catalysts at 110°C.
Introduction of the Methylamine Side Chain
The methylamine group at the 3-position is installed via reductive amination or alkylation :
Reductive Amination
Alkylation of Amines
- Methyl bromide/quaternary ammonium salts : React with the piperidine amine in the presence of K₂CO₃.
- Solvent : DMF or THF at 60–80°C for 6–12 hours.
- Challenge : Over-alkylation requires careful stoichiometric control.
Carbamate Protection with Benzyl Chloroformate
The secondary amine is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) :
- Reaction conditions : Cbz-Cl (1.1 equiv), NEt₃ (2.0 equiv) in THF at 0°C → RT for 2–4 hours.
- Work-up : Aqueous HCl extraction removes excess reagents, yielding the carbamate-protected intermediate.
Critical parameters :
- Temperature control prevents epimerization of the piperidine ring.
- Stoichiometry : Excess Cbz-Cl leads to di-carbamate byproducts.
Hydrochloride Salt Formation
The final step involves protonating the free amine with HCl:
- Solvent : Et₂O or EtOAc.
- Procedure : Gaseous HCl is bubbled through the solution, or concentrated HCl is added dropwise.
- Crystallization : The salt precipitates and is filtered under reduced pressure.
Yield enhancement : Anti-solvent addition (e.g., hexane) improves crystallization efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + NH₄OAc → NaBH₃CN | 85–92% | High regioselectivity | Requires aldehyde intermediate |
| Direct Alkylation | MeBr + Piperidine amine → K₂CO₃ | 70–78% | Simplicity | Over-alkylation risks |
| DAST Fluorination | Piperidin-4-one + DAST → 4,4-difluoro | 90–99% | High efficiency | Moisture-sensitive reagents |
Industrial-Scale Production Considerations
- Catalyst recycling : Nickel oxide-bismuth oxide catalysts (as in CN111662215) enable reuse for >10 cycles without yield loss.
- Continuous flow systems : Microreactors improve heat transfer during exothermic steps (e.g., DAST reactions).
- Cost analysis : Benzyl chloroformate accounts for 40–50% of raw material costs, necessitating bulk procurement.
Chemical Reactions Analysis
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the benzyl group or other substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Chemistry
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can be utilized to synthesize more complex molecules through nucleophilic aromatic substitution reactions.
- Reagent in Organic Reactions : It is employed as a reagent in numerous organic transformations due to its reactivity profile .
Biology
Research into the biological activities of this compound is ongoing, focusing on its interactions with biological targets:
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes, potentially leading to therapeutic applications. For instance, its structure allows it to bind effectively to enzyme active sites, modulating their activity .
- Receptor Interaction : The compound is also being investigated for its ability to interact with various receptors, which could have implications for drug development .
Medicine
The medicinal applications of this compound are particularly promising:
- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent in treating conditions influenced by enzyme activity modulation. For example, it has shown promise in the development of new pharmaceuticals targeting specific pathways related to pain and inflammation .
- Case Studies : A notable study demonstrated that compounds similar to this compound exhibited significant effects on pain pathways in animal models, suggesting potential clinical relevance .
Mechanism of Action
The mechanism of action of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Molecular Differences
The compound is compared to analogs with variations in substituents, fluorine positioning, and core ring systems. Key differences include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Key Distinctions |
|---|---|---|---|---|
| Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride | C₁₄H₁₉ClF₂N₂O₂ | 320.76 | 4,4-difluoropiperidine, methylene linker, benzyl carbamate | High metabolic stability due to difluorination |
| Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride | C₁₄H₂₁ClN₂O₂ | 284.78 | cis-4-methylpiperidine | Methyl group reduces electronegativity; lower metabolic stability |
| Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C₁₄H₂₁ClN₂O₂ | 284.78 | Non-fluorinated piperidine | Lacks fluorine, leading to reduced lipophilicity and stability |
| Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | Not specified | Not specified | 4,4-difluoropiperidine, methyl ester | Carboxylate group instead of carbamate; distinct reactivity |
| Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride | C₁₃H₁₈ClFN₂O₂ | 288.74 | Mono-fluoro substitution at 3-position | Stereochemistry and fluorine position alter binding affinity |
2.2 Impact of Fluorination
- Electronegativity and Stability: The 4,4-difluoro substitution in the target compound increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. Fluorine atoms also reduce metabolic degradation, improving pharmacokinetic profiles compared to non-fluorinated analogs .
Unique Advantages in Drug Discovery
- Metabolic Stability: The 4,4-difluoro group reduces oxidative metabolism, extending half-life compared to mono-fluorinated or non-fluorinated analogs .
- Versatility : The compound serves as a scaffold for synthesizing derivatives with tailored activities, such as protease inhibitors or kinase modulators .
Q & A
Basic: What are the key steps in synthesizing Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves:
- Carbamate Formation : Reacting benzyl isocyanate with a fluorinated piperidine intermediate under mild conditions (e.g., dichloromethane/acetonitrile, room temperature) .
- Hydrochloride Salt Conversion : Treating the free base with hydrochloric acid to improve solubility .
- Optimization : Adjusting solvent polarity, temperature, and catalyst use (e.g., triethylamine) to enhance yield and purity. For industrial scale, automated systems ensure reproducibility .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : Confirms stereochemistry (e.g., trans-4-hydroxypiperidine configuration) and fluorine substitution patterns .
- HPLC/MS : Validates purity (>95%) and detects byproducts from incomplete fluorination or carbamate hydrolysis .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine ring .
Advanced: How can researchers identify the biological targets of this compound?
- Target Fishing : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Kinase/GPCR Panels : Screen against libraries of enzymes/receptors to assess inhibition/activation (e.g., IC₅₀ determination) .
- Molecular Docking : Predict binding modes to targets like neurotransmitter transporters, leveraging fluorinated moieties’ electronegativity .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyl with aryl groups) to assess steric/electronic effects .
- Fluorine Scanning : Introduce mono-/di-fluoro variants at the piperidine 4-position to evaluate impact on receptor binding .
- Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .
Advanced: How can contradictory data in synthesis yields or biological activity be resolved?
- Batch Analysis : Compare impurity profiles (e.g., residual solvents, unreacted intermediates) using GC-MS .
- Biological Replicates : Repeat assays under standardized conditions (pH, temperature) to rule out experimental variability .
- Crystallographic Validation : Confirm whether structural polymorphisms (e.g., salt vs. free base) alter activity .
Basic: What factors influence the compound’s stability during storage and experimental use?
- pH Sensitivity : Hydrochloride salts are stable in acidic buffers but may degrade in alkaline conditions via carbamate hydrolysis .
- Light/Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .
- Solvent Choice : Use aprotic solvents (e.g., DMSO) to avoid nucleophilic attack on the carbamate group .
Advanced: What role does the difluoropiperidine moiety play in enhancing biological activity?
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
- Receptor Affinity : The electronegative fluorine atoms engage in hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- Conformational Rigidity : The 4,4-difluoro substitution locks the piperidine ring in a chair conformation, optimizing steric fit .
Basic: Which methods are recommended for ensuring analytical purity in pharmacological studies?
- Chiral HPLC : Resolves enantiomeric impurities, critical for stereospecific activity .
- Elemental Analysis : Verifies C/H/N/F/Cl content to confirm stoichiometry .
- Karl Fischer Titration : Monitors water content (<0.5% w/w) to prevent hydrolysis .
Advanced: How can computational modeling guide the design of fluorinated analogs?
- DFT Calculations : Predict fluorine’s impact on electronic properties (e.g., dipole moments, HOMO/LUMO levels) .
- MD Simulations : Model ligand-receptor dynamics over time to assess binding stability .
- ADMET Prediction : Use tools like SwissADME to forecast absorption/toxicity early in development .
Basic: What strategies differentiate in vitro and in vivo testing for this compound?
- In Vitro :
- Cellular Uptake Assays : Use fluorescently tagged analogs to quantify permeability (e.g., Caco-2 monolayers) .
- Enzyme Inhibition : Measure IC₅₀ in recombinant target systems .
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
